Nucleophilic Selectivity Parameter (N⁺ Slope) of Picryl Chloride vs. 2,4-Dinitrochlorobenzene
In a direct comparative study measuring second-order rate constants for reactions with a diverse set of nucleophiles in aqueous and methanol solutions at 25 °C, picryl chloride exhibited a significantly lower slope (S) in the Ritchie N⁺ correlation (log k = S·N⁺ + log k₀) compared to 2,4-dinitrochlorobenzene (DNCB) [1]. The reduced slope indicates that picryl chloride is less selective toward variations in nucleophile strength—consistent with a more advanced, product-like transition state where the activation barrier is less sensitive to nucleophile identity [1].
| Evidence Dimension | Slope (S) of log k vs. Ritchie N⁺ parameter |
|---|---|
| Target Compound Data | 0.79 ± 0.11 |
| Comparator Or Baseline | 2,4-Dinitrochlorobenzene (DNCB): 0.95 ± 0.13 |
| Quantified Difference | S(picryl chloride) / S(DNCB) ≈ 0.83; difference in slope = 0.16 |
| Conditions | Aqueous and methanol solutions, 25 °C, reactions with acetate ion and diverse amine nucleophiles |
Why This Matters
For kinetic modeling and mechanistic investigations, picryl chloride serves as a distinct reference electrophile whose reduced nucleophile selectivity enables calibration of the Ritchie N⁺ scale at the high-reactivity extreme—behavior that DNCB cannot replicate.
- [1] Gandler, J.R.; Setiarahardjo, I.U.; Tufon, C.; Chen, C. Nucleophilic reactivity: nucleophilic aromatic substitution reactions of 2,4-dinitrochlorobenzene and picryl chloride in aqueous and methanol solutions. J. Org. Chem. 1992, 57, 4169–4173. View Source
